What are the major dietary sources of flavonols
What are the major dietary sources of flavonols
An In-depth Technical Guide on the Major Dietary Sources of Flavonols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonols are a class of flavonoid compounds ubiquitously present in plant-based foods. They are of significant interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential disease-preventive properties. The primary dietary flavonols include quercetin (B1663063), kaempferol, myricetin, and isorhamnetin.[1][2] This technical guide provides a comprehensive overview of the major dietary sources of these flavonols, detailed methodologies for their quantification, and insights into the key signaling pathways they modulate.
Major Dietary Sources of Flavonols
The concentration and composition of flavonols in foods are influenced by various factors, including plant variety, growing conditions, ripeness, and processing methods.[3] However, numerous studies have identified a range of foods that are consistently rich in these compounds. Onions, kale, broccoli, apples, berries, and tea are among the most significant dietary sources of flavonols.[4][5][6]
Quantitative Data on Flavonol Content in Selected Foods
The following table summarizes the quantitative content of major flavonols in a variety of foods. The data is compiled from various sources, including the USDA National Nutrient Database, and is presented as milligrams per 100 grams (mg/100g) of the edible portion.
| Food Item | Quercetin (mg/100g) | Kaempferol (mg/100g) | Myricetin (mg/100g) | Isorhamnetin (mg/100g) | Total Flavonols (mg/100g) |
| Vegetables | |||||
| Onions, red, raw | 39.0[7] | 0.62[3] | 0.02[3] | 1.51[8] | 41.15 |
| Kale, raw | 8.0[7] | 47.0[9] | 0.00 | - | 55.0 |
| Broccoli, raw | 3.0[7] | 7.8[1] | 4.01[3] | - | 14.81 |
| Spinach, raw | - | 55.0[9] | - | - | 55.0 |
| Asparagus, cooked | 23.1[10] | - | - | - | 23.1 |
| Peppers, yellow wax | - | - | - | - | 51.0[6] |
| Peppers, ancho | - | - | - | - | 28.0[6] |
| Fruits | |||||
| Capers, canned | 365.0[7] | 259.0[9] | - | - | 624.0 |
| Apples, with skin | 5.0[7] | 0.02[3] | 0.00[3] | - | 5.02 |
| Berries (Cranberries) | 22.0[7] | 0.09[3] | 6.78[3] | - | 28.87 |
| Berries (Blueberries) | 7.7[1] | 1.7[1] | 1.3[1] | - | 10.7 |
| Grapes, red | 3.0[7] | 0.00[3] | 0.01[3] | - | 3.01 |
| Beverages | |||||
| Tea, black, brewed | 2.74[3] | 0.88[3] | 0.89[3] | - | 4.51 |
| Red Wine | 3.0 (per 100ml)[7] | - | - | 0.33 (per 100ml)[8] | 3.33 (per 100ml) |
| Herbs | |||||
| Dill | - | 40.0[9] | - | - | 40.0 |
| Chives | 4.77[3] | 10.00[3] | 0.00[3] | - | 14.77 |
Note: '-' indicates that data was not available or not significant in the cited sources.
Experimental Protocols for Flavonol Quantification
Accurate quantification of flavonols in food matrices is crucial for dietary intake assessment and for research in nutrition and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Visible Spectrophotometry are the most common analytical techniques employed.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers high sensitivity and selectivity for the simultaneous quantification of multiple flavonols.
1. Sample Preparation and Extraction:
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Homogenization: A representative sample of the food is homogenized to a fine powder or slurry.
-
Extraction: Flavonols are typically extracted from the homogenized sample using a solvent mixture, often methanol (B129727)/water or ethanol/water, sometimes with the addition of a small amount of acid (e.g., HCl) to aid in the hydrolysis of glycosidic bonds.[11]
-
Hydrolysis (Optional but common for total flavonol content): To quantify the total aglycone content, acid hydrolysis (e.g., with 1.2 M HCl in 50% methanol) is performed at an elevated temperature (e.g., 90°C) for a defined period (e.g., 2 hours) to cleave the sugar moieties from the flavonol glycosides.[12]
-
Purification/Solid-Phase Extraction (SPE): The crude extract may be purified using SPE cartridges (e.g., C18) to remove interfering substances like sugars, organic acids, and lipids. The flavonols are eluted with a solvent like methanol or acetonitrile (B52724).
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents, such as (A) water with a small percentage of formic acid (e.g., 0.1%) and (B) acetonitrile or methanol with formic acid. The gradient is programmed to increase the proportion of the organic solvent (B) over time to elute the flavonols based on their polarity.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode, as flavonols readily form [M-H]⁻ ions.
-
Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is frequently used.
-
Detection Mode: For quantification, multiple reaction monitoring (MRM) is the preferred mode, offering high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each flavonol.
UV-Visible Spectrophotometry
This method is simpler and more accessible than HPLC-MS but provides a measure of the total flavonol content rather than individual compounds. It is based on the formation of a colored complex between flavonols and aluminum chloride (AlCl₃).
1. Sample Preparation and Extraction:
-
The extraction process is similar to that for HPLC-MS, typically using an ethanolic or methanolic solvent.[13]
2. Complexation Reaction:
-
An aliquot of the extract is mixed with a solution of aluminum chloride (e.g., 2% AlCl₃ in methanol).[14]
-
A reagent to adjust the pH, such as potassium acetate, may also be added.[15]
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at room temperature to allow for stable complex formation.[15]
3. Spectrophotometric Measurement:
-
The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (λmax), which is typically around 415-430 nm for the flavonol-aluminum complex.[15]
-
A blank sample (extract without AlCl₃) is used to correct for background absorbance.
4. Quantification:
-
A calibration curve is constructed using a standard flavonol, such as quercetin or rutin (B1680289), at known concentrations.
-
The total flavonol content in the sample is then determined by comparing its absorbance to the calibration curve and is expressed as quercetin equivalents (QE) or rutin equivalents (RE).
Signaling Pathways Modulated by Flavonols
Flavonols exert their biological effects by modulating various cellular signaling pathways, which is of particular interest in the context of chronic diseases like cancer and cardiovascular disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune response, cell proliferation, and apoptosis.[16] Dysregulation of this pathway is implicated in many chronic diseases. Flavonoids, including quercetin, have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anti-cancer effects.[16][17]
Caption: Inhibition of the NF-κB signaling pathway by flavonols.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Aberrant activation of this pathway is a hallmark of many cancers. Flavonols like quercetin have been demonstrated to inhibit the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects in cancer cells.[18]
Caption: Flavonol-mediated inhibition of the PI3K/Akt signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the major dietary sources of flavonols, presenting quantitative data in a structured format for easy reference. Furthermore, it has outlined the key experimental protocols for the accurate quantification of these bioactive compounds in food matrices. The elucidation of how flavonols modulate critical signaling pathways, such as NF-κB and PI3K/Akt, underscores their potential as lead compounds in drug discovery and as important components of a healthy diet for disease prevention. Further research into the bioavailability and metabolism of flavonols from different dietary sources will be crucial for translating these findings into effective therapeutic and preventive strategies.
References
- 1. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Item - USDA Database for the Flavonoid Content of Selected Foods, Release 3.3 (March 2018) - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]
- 3. nutrition.ucdavis.edu [nutrition.ucdavis.edu]
- 4. catalog.data.gov [catalog.data.gov]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
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- 10. Estimated Daily Intake and Seasonal Food Sources of Quercetin in Japan - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
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